

# 2-Chloro-4,5-difluorobenzonitrile chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 2-Chloro-4,5-difluorobenzonitrile

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An In-Depth Technical Guide to **2-Chloro-4,5-difluorobenzonitrile**

## Abstract

This guide provides a comprehensive technical overview of **2-Chloro-4,5-difluorobenzonitrile**, a critical fluorinated building block in modern synthetic chemistry. It details the compound's chemical structure, IUPAC nomenclature, and physicochemical properties. The core of this document focuses on its prevalent synthesis methodologies, explaining the chemical principles behind the process. Furthermore, it explores the compound's reactivity and its significant applications as a pivotal intermediate in the development of novel pharmaceuticals and advanced materials. Safety protocols, handling, and storage requirements are also outlined to ensure its proper use in a research and development setting. This paper is intended for researchers, chemists, and professionals in the drug development and materials science fields.

## Chemical Identity and Molecular Structure

**2-Chloro-4,5-difluorobenzonitrile** is a substituted aromatic nitrile, featuring a benzene ring functionalized with a nitrile group, a chlorine atom, and two fluorine atoms. The precise arrangement of these substituents is critical to its reactivity and utility as a chemical intermediate.

- IUPAC Name: **2-Chloro-4,5-difluorobenzonitrile**
- CAS Number: 135748-34-4[1]

- Molecular Formula:  $C_7H_2ClF_2N$  [1][2]
- Molecular Weight: 173.55 g/mol [1]

The structure consists of a benzonitrile core with the substituents positioned as follows:

- A cyano ( $-C\equiv N$ ) group at position 1.
- A chloro ( $-Cl$ ) group at position 2.
- A fluoro ( $-F$ ) group at position 4.
- A fluoro ( $-F$ ) group at position 5.

This substitution pattern creates a specific electronic and steric environment that dictates the molecule's role in synthetic transformations.

Figure 1: 2D Chemical Structure of **2-Chloro-4,5-difluorobenzonitrile**

## Physicochemical Properties

The physical and chemical properties of **2-Chloro-4,5-difluorobenzonitrile** are essential for its handling, reaction setup, and purification. The compound is typically a solid at room temperature.[2]

Property	Value	Source
Physical State	Solid	[2]
Appearance	Varies, typically a solid	[2]
Molecular Formula	C <sub>7</sub> H <sub>2</sub> ClF <sub>2</sub> N	[1][2]
Molecular Weight	173.55 g/mol	[1]
Melting Point	Data not consistently available	
Boiling Point	107 °C at 28 torr (3.7 kPa)	[3]
Solubility in Water	Limited solubility	[2]
Solubility in Organic Solvents	Generally soluble in common dipolar aprotic solvents (e.g., sulfolane)	[2][3]

## Synthesis and Manufacturing

The primary industrial synthesis of **2-Chloro-4,5-difluorobenzonitrile** is achieved through a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) reaction. This process is efficient for introducing fluorine atoms into an aromatic ring.

### Halogen Exchange (Halex) Reaction

The most common route involves the reaction of a polychlorinated precursor, 2,4-dichloro-5-fluorobenzonitrile, with a fluoride salt.[3]

Reaction: 2,4-dichloro-5-fluorobenzonitrile + KF → **2-Chloro-4,5-difluorobenzonitrile** + KCl

Causality and Experimental Choices:

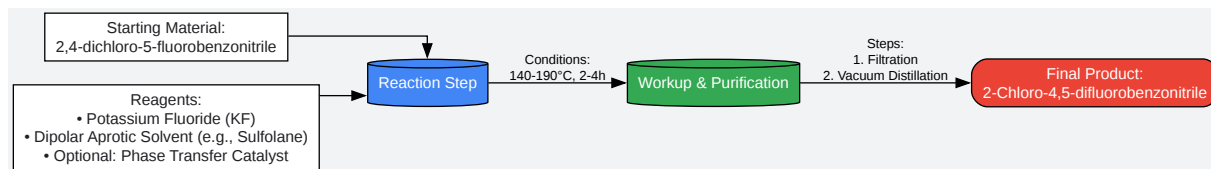
- **Starting Material:** 2,4-dichloro-5-fluorobenzonitrile is used because the chlorine atom at position 4 is activated towards nucleophilic substitution. This activation is due to the electron-withdrawing effects of the nitrile group and the adjacent fluorine atom, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

- **Fluorinating Agent:** Potassium fluoride (KF) is a common and cost-effective source of fluoride ions. For enhanced reactivity, cesium fluoride (CsF) or rubidium fluoride (RbF), or mixtures thereof, can be used, as they are more soluble and provide a higher concentration of "naked" fluoride ions in the reaction medium.[3]
- **Solvent:** The reaction is performed in a high-boiling, dipolar aprotic solvent such as sulfolane, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[3][4] These solvents are crucial because they effectively solvate the potassium cation, leaving the fluoride anion relatively unsolvated and thus highly nucleophilic. Their high boiling points allow the reaction to be conducted at elevated temperatures (typically 140-190 °C), which is necessary to overcome the activation energy of the substitution on the aromatic ring.[3]
- **Catalyst:** A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt (e.g., tetrabutylphosphonium bromide), may be added.[4] The catalyst facilitates the transfer of the fluoride anion from the solid phase (KF) into the organic phase where the substrate is dissolved, thereby increasing the reaction rate and improving yields.[4]

## Experimental Protocol: Synthesis Workflow

- **Preparation:** A reaction vessel is charged with the dipolar aprotic solvent (e.g., sulfolane) and the fluoride source (e.g., potassium fluoride). The mixture is heated to remove any residual water, which can inhibit the reaction.
- **Reaction:** The starting material, 2,4-dichloro-5-fluorobenzonitrile, is added to the heated mixture.[3] If a phase-transfer catalyst is used, it is added at this stage.[4]
- **Heating:** The mixture is stirred vigorously and heated to a temperature between 140 °C and 190 °C for several hours.[3] Reaction progress is monitored by a suitable analytical technique, such as Gas Chromatography (GC), to confirm the consumption of the starting material.[3]
- **Workup and Purification:** Upon completion, the reaction mixture is cooled. The inorganic salts (e.g., KCl and unreacted KF) are removed by filtration. The desired product, **2-Chloro-4,5-difluorobenzonitrile**, is then isolated from the filtrate by vacuum distillation.[3]

## Synthesis Workflow Diagram



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Caption: Synthesis workflow for **2-Chloro-4,5-difluorobenzonitrile**.

## Chemical Reactivity and Applications

**2-Chloro-4,5-difluorobenzonitrile** serves as a versatile intermediate due to its multiple reactive sites. Its primary application lies in the synthesis of biologically active molecules, particularly pharmaceuticals.

- **As an Intermediate for Antibacterial Agents:** The compound is a documented precursor in the synthesis of antibacterial agents. The benzonitrile moiety can be hydrolyzed to a benzoic acid or converted into other functional groups, forming the core of more complex drug molecules. The specific substitution pattern is often crucial for the target molecule's biological activity.[3]
- **Precursor for Other Synthetic Building Blocks:** It is used to synthesize other valuable intermediates. For example, it can be a starting material for producing 2,4-dichloro-3,5-difluorobenzoic acid, which in turn is a precursor for various biologically active compounds. [5]
- **Role in Medicinal Chemistry:** The difluorochloro-substituted phenyl ring is a valuable pharmacophore. The fluorine atoms can enhance metabolic stability and binding affinity of a drug to its target protein, while the chlorine atom provides a site for further chemical modification, such as in cross-coupling reactions.

## Safety, Handling, and Storage

Proper handling of **2-Chloro-4,5-difluorobenzonitrile** is essential due to its potential hazards, which are typical for halogenated aromatic nitriles.

## Hazard Identification

While a specific, comprehensive safety data sheet for this exact isomer is not readily available in the search results, data for similar compounds like 2-chloro-4-fluorobenzonitrile and other difluorobenzonitriles indicate the following potential hazards:

- Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Irritation: Causes skin and serious eye irritation.[\[6\]](#)[\[7\]](#)
- Respiratory Irritation: May cause respiratory irritation.[\[7\]](#)

## Handling and Personal Protective Equipment (PPE)

- Use only in a well-ventilated area, preferably in a chemical fume hood.[\[7\]](#)
- Avoid breathing dust, fumes, or vapors.[\[7\]](#)
- Avoid contact with skin, eyes, and clothing.
- Wear appropriate PPE, including:
  - Chemical-resistant gloves (e.g., nitrile).
  - Safety goggles or a face shield.
  - A lab coat.

## Storage

- Store in a tightly sealed container to prevent exposure to moisture and air.[\[2\]](#)
- Keep in a cool, dry, and well-ventilated area.[\[2\]](#)[\[7\]](#)
- Store away from heat, open flames, and incompatible substances such as strong oxidizing agents and strong bases.[\[2\]](#)[\[7\]](#)

## Conclusion

**2-Chloro-4,5-difluorobenzonitrile** is a high-value chemical intermediate with significant utility in the pharmaceutical and chemical industries. Its synthesis via the Halex reaction is a well-established and efficient process. The unique arrangement of its functional groups provides a versatile platform for constructing complex molecules, making it an indispensable building block for the development of new drugs and materials. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its use.

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